1,2,3,4,5,6,7,8-Octafluoro-9H-fluorene
Description
Properties
CAS No. |
27053-34-5 |
|---|---|
Molecular Formula |
C13H2F8 |
Molecular Weight |
310.14 g/mol |
IUPAC Name |
1,2,3,4,5,6,7,8-octafluoro-9H-fluorene |
InChI |
InChI=1S/C13H2F8/c14-6-2-1-3-5(4(2)8(16)12(20)10(6)18)9(17)13(21)11(19)7(3)15/h1H2 |
InChI Key |
HGNCDJPIGYRCMI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C3=C1C(=C(C(=C3F)F)F)F)C(=C(C(=C2F)F)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Perfluoroacenaphthylene (CAS 1554-93-4)
- Structure : A fully fluorinated acenaphthylene derivative (C₁₂F₈) with a naphthalene-like fused-ring system.
- Key Properties :
- Density: 1.75 g/cm³ (predicted)
- Melting Point: 148–150°C
- Boiling Point: 314.6°C (predicted)
- The higher molecular weight of perfluoroacenaphthylene (296.12 g/mol vs. ~300–310 g/mol estimated for octafluorofluorene) may influence solubility and vapor pressure .
9,9-Dimethyl-9H-fluorene (CAS 4569-45-3)
- Key Properties: No fluorination results in lower thermal stability and higher reactivity toward electrophilic substitution.
- Comparison :
- Fluorination in octafluorofluorene replaces hydrogen atoms with electronegative fluorine, increasing bond strength (C–F vs. C–H) and reducing polarizability. This enhances resistance to degradation under harsh conditions.
- Methyl groups in 9,9-dimethylfluorene introduce steric bulk but lack the electron-withdrawing effects of fluorine, leading to divergent applications (e.g., methylated fluorenes in organic synthesis vs. fluorinated analogs in hydrophobic coatings) .
9H-Fluorene, 9-methylene- (CAS 4425-82-5)
- Structure : A fluorene derivative with a methylene group (C₁₄H₁₀).
- Comparison :
- Octafluorofluorene’s saturated central ring and fluorine substituents reduce π-conjugation compared to 9-methylene-9H-fluorene, making the latter more suitable for optoelectronic applications.
- Fluorination likely increases oxidative stability but reduces solubility in organic solvents due to increased hydrophobicity .
Research Implications and Gaps
- Electronic Applications : Fluorinated PAHs like octafluorofluorene are promising for dielectric materials and semiconductor layers due to their electron-deficient aromatic systems.
- Synthetic Challenges : Selective fluorination of PAHs remains technically demanding, often requiring harsh conditions or specialized reagents.
- Data Limitations : Specific experimental data (e.g., melting point, solubility) for octafluorofluorene is scarce in the provided evidence, necessitating further literature review or experimental characterization.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for introducing fluorine substituents into the fluorene backbone, and how can fluorination efficiency be optimized?
- Methodological Answer : Electrophilic fluorination using agents like XeF₂ or Selectfluor™ is commonly employed for aromatic fluorination. For regioselective fluorination, directing groups (e.g., sulfonate esters) can pre-functionalize the fluorene core to guide fluorine placement. Post-synthetic fluorination via halogen exchange (e.g., Cl → F using KF/18-crown-6) is also viable. Reaction optimization should involve monitoring via ¹⁹F NMR to track substitution patterns and yields .
Q. How can researchers confirm the electronic structure and fluorine substitution pattern in 1,2,3,4,5,6,7,8-Octafluoro-9H-fluorene?
- Methodological Answer : Combine spectroscopic techniques:
- ¹⁹F NMR identifies distinct fluorine environments and substitution symmetry.
- X-ray crystallography resolves spatial arrangement (e.g., used for fluorene derivatives).
- Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. Computational DFT simulations (e.g., B3LYP/6-31G*) validate electronic properties and predict NMR chemical shifts .
Q. What are the key physicochemical properties (e.g., solubility, thermal stability) of perfluorinated fluorene derivatives, and how are they measured?
- Methodological Answer :
- Solubility : Test in fluorinated solvents (e.g., perfluorobenzene) via UV-Vis spectroscopy or gravimetric analysis.
- Thermal Stability : Use differential scanning calorimetry (DSC) to determine decomposition temperatures (TGA for mass loss profiles).
- Melting Points : Compare with structurally similar compounds like octafluoronaphthalene (m.p. 87–88°C, ) but note deviations due to fluorene’s planar rigidity .
Advanced Research Questions
Q. How do steric and electronic effects from fluorine substitution influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Fluorine’s electron-withdrawing nature deactivates the aromatic ring, reducing electrophilic substitution reactivity. Steric hindrance at ortho positions limits access for bulky reagents. Use Suzuki-Miyaura coupling with Pd(PPh₃)₄ and microwave-assisted conditions to enhance reaction rates. Monitor regioselectivity via GC-MS or HPLC .
Q. What computational approaches are suitable for modeling the thermodynamic stability and electronic properties of perfluorinated fluorene derivatives?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange ( ) predicts HOMO-LUMO gaps, ionization potentials, and aromatic stabilization energies. Basis sets like 6-311++G(d,p) account for fluorine’s electronegativity. Compare computed vibrational spectra (IR/Raman) with experimental data to validate models .
Q. How should researchers address discrepancies between experimental and computational data for dipole moments in perfluorinated fluorene derivatives?
- Methodological Answer : Discrepancies may arise from solvent effects (neglected in gas-phase calculations) or incomplete basis sets. Re-run computations with implicit solvation models (e.g., PCM for non-polar solvents). Experimentally, measure dipole moments via dielectric constant analysis in solution or Stark spectroscopy in the gas phase .
Q. What environmental persistence and degradation pathways are anticipated for this compound based on its structure?
- Methodological Answer : As a perfluorinated compound (PFC), it is likely resistant to hydrolysis and microbial degradation. Investigate UV photolysis in environmental chambers (λ = 254 nm) to simulate sunlight-driven breakdown. Analyze degradation products via LC-MS/MS and compare with known PFC metabolites (e.g., perfluorooctanoic acid, ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
